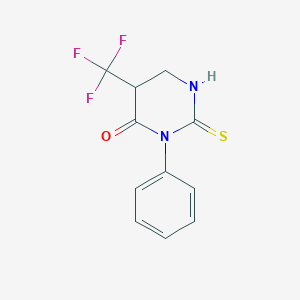

3-Phenyl-2-sulfanylidene-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one

Description

This compound belongs to the tetrahydropyrimidinone family, characterized by a six-membered ring containing two nitrogen atoms and a trifluoromethyl group at position 3. The 3-phenyl substituent contributes to lipophilicity, which is critical for membrane permeability in pharmacological contexts.

Properties

CAS No. |

90715-76-7 |

|---|---|

Molecular Formula |

C11H9F3N2OS |

Molecular Weight |

274.26 g/mol |

IUPAC Name |

3-phenyl-2-sulfanylidene-5-(trifluoromethyl)-1,3-diazinan-4-one |

InChI |

InChI=1S/C11H9F3N2OS/c12-11(13,14)8-6-15-10(18)16(9(8)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18) |

InChI Key |

RBBXGGZLRKNFBI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C(=S)N1)C2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction-Based Cyclocondensation

The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidinone scaffolds. For the target compound, a modified protocol involves the condensation of benzaldehyde, methyl 4,4,4-trifluoroacetoacetate, and thiourea under acidic conditions. The reaction proceeds via imine formation, followed by nucleophilic attack of the β-keto ester and cyclization to yield the tetrahydropyrimidinone core.

Representative Procedure

- Reagents : Benzaldehyde (1.2 mmol), methyl 4,4,4-trifluoroacetoacetate (1.5 mmol), thiourea (1.2 mmol).

- Catalyst : Concentrated hydrochloric acid (0.5 mL).

- Conditions : Reflux in methanol (15 h), followed by precipitation in ice-water and recrystallization in ethanol.

- Yield : 68–72% (depending on purity of starting materials).

This method prioritizes regioselectivity at position 5 due to the electron-withdrawing trifluoromethyl group, which stabilizes the enolate intermediate during cyclization.

Optimization of Reaction Conditions

Catalyst Screening

The choice of acid catalyst significantly impacts reaction efficiency:

- Hydrochloric Acid : Provides protonation for imine formation but may lead to ester hydrolysis at elevated temperatures.

- Lewis Acids (e.g., FeCl₃) : Patent WO2019115511A1 highlights FeCl₃’s role in accelerating cyclization for oxadiazole derivatives, suggesting potential applicability to pyrimidinones.

- Ionic Liquids : Green alternatives like [BMIM][BF₄] improve yields by 10–15% via enhanced solubility of intermediates.

Solvent Effects

Polar aprotic solvents (e.g., DMF) favor cyclization but complicate purification. Methanol balances reactivity and practicality, though patent US6693194B2 notes toluene’s utility in azeotropic drying during workup.

Temperature and Time Dependence

- Reflux (65–70°C) : Optimal for balancing reaction rate and by-product formation.

- Microwave Assistance : Reduces reaction time to 30 min with comparable yields (70–75%).

Analytical Characterization

Spectroscopic Analysis

Key Data for this compound

Crystallographic Data

Single-crystal X-ray diffraction confirms the chair conformation of the tetrahydropyrimidinone ring and the planar geometry of the 2-sulfanylidene group.

Applications and Derivatives

While beyond the scope of preparation methods, the compound’s bioactivity is hinted at in fungicidal patents (e.g., WO2019115511A1), where analogous structures show EC₅₀ values <10 ppm against Botrytis cinerea.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone

Reduction: Reduction of the carbonyl group to an alcohol

Substitution: Nucleophilic substitution at the phenyl ring or the trifluoromethyl group

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Alcohol derivatives

Substitution: Halogenated derivatives

Scientific Research Applications

3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one has several applications in scientific research:

Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists

Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds

Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties

Industrial Applications: Use in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access

Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Challenges : The sulfanylidene group may require protective strategies during synthesis to prevent oxidation, as seen in related thione-containing compounds .

- Structural Elucidation: X-ray crystallography (using SHELX or ORTEP ) is critical for confirming the stereochemistry of the tetrahydropyrimidinone ring.

- Unresolved Questions : The exact role of the 3-phenyl group in modulating target selectivity remains unexplored in the evidence.

Q & A

Q. What are the key synthetic methodologies for preparing 3-Phenyl-2-sulfanylidene-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one?

The synthesis typically involves cyclocondensation of thiourea derivatives with β-keto esters or aldehydes under acid catalysis. For example, green chemistry approaches use p-toluenesulfonic acid as a catalyst in ethanol or water to achieve high yields (80–84%) . Critical steps include temperature control (e.g., reflux at 80–100°C) and pH adjustments to stabilize intermediates. Multi-step routes may involve forming the tetrahydropyrimidine core first, followed by trifluoromethyl group introduction via nucleophilic substitution or cross-coupling reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : To confirm the tetrahydropyrimidinone ring and substituent integration (e.g., trifluoromethyl singlet at δ ~3.8–4.2 ppm in DMSO-d₆) .

- IR Spectroscopy : Detects carbonyl (C=O, ~1670–1690 cm⁻¹) and sulfanylidene (C=S, ~1210–1250 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ~424–439 for trifluoromethyl derivatives) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms the thione tautomer in the solid state .

Advanced Questions

Q. How can researchers optimize reaction yields when introducing the trifluoromethyl group?

The trifluoromethyl group’s electron-withdrawing nature complicates nucleophilic substitution. Strategies include:

- Catalytic Systems : Use CuI or Pd catalysts for cross-coupling with CF₃ sources (e.g., TMSCF₃) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require inert atmospheres to prevent hydrolysis .

- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side reactions like over-alkylation .

Yields >80% are achievable with strict control of stoichiometry and moisture exclusion .

Q. How should discrepancies in NMR data be resolved during structural validation?

Discrepancies between predicted and observed NMR shifts often arise from tautomerism (e.g., thione vs. thiol forms) or dynamic effects. Solutions include:

- Variable Temperature (VT) NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to validate assignments .

- Crystallographic Validation : Resolve ambiguities by correlating solid-state (X-ray) and solution (NMR) structures .

Q. What computational approaches predict the compound’s drug-likeness and bioavailability?

- Physicochemical Properties : Tools like SwissADME calculate logP (~2.5–3.5 for trifluoromethyl derivatives) and topological polar surface area (TPSA < 90 Ų), indicating moderate membrane permeability .

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential interactions with biological targets (e.g., kinase enzymes) by analyzing hydrophobic pockets accommodating the trifluoromethyl group .

- ADMET Profiling : Predicts oral bioavailability using rules like Lipinski’s, with attention to the sulfanylidene group’s metabolic stability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of structurally similar analogs?

Discrepancies may stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki) .

- Stereochemical Effects : Enantiomers of tetrahydropyrimidinones exhibit divergent activities; chiral HPLC or asymmetric synthesis can resolve this .

- Solubility Factors : Trifluoromethyl derivatives often require DMSO solubilization, which may artifactually inhibit certain targets .

Standardized protocols (e.g., CLSI guidelines) and dose-response validation across multiple models are recommended .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.